molecular formula C21H18ClN3O3 B6583623 methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251705-58-4

methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B6583623
CAS No.: 1251705-58-4
M. Wt: 395.8 g/mol
InChI Key: SGTMYONDCMTLES-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H18ClN3O3 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.1036691 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H19ClN2O3
  • Molecular Weight : 364.82 g/mol

The compound features a quinoline core substituted with an indole moiety, which is known for its diverse biological properties.

Research indicates that this compound exhibits its biological effects primarily through:

  • Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In particular, selective inhibition of COX-2 has been noted, suggesting its use as an anti-inflammatory agent .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and others. It appears to interfere with cell cycle progression and promote cell death through intrinsic apoptotic pathways .

Anticancer Efficacy

A series of studies evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Induction of apoptosis via mitochondrial pathway
HeLa12.0Cell cycle arrest at G0/G1 phase
A549 (Lung Cancer)15.5Inhibition of COX enzymes

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages:

TreatmentNO Production (µM)% Inhibition
Control25.0-
Compound (10 µM)10.060%
Compound (20 µM)5.080%

These results indicate a significant reduction in NO production, highlighting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP .
  • Inflammation Model : In vivo studies using animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups, supporting its potential application in treating inflammatory diseases .

Properties

IUPAC Name

methyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-28-21(27)17-19(14-6-4-7-15(22)18(14)25-20(17)26)23-10-9-12-11-24-16-8-3-2-5-13(12)16/h2-8,11,24H,9-10H2,1H3,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTMYONDCMTLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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